molecular formula C14H10O8 B5748952 2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid

2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid

Cat. No.: B5748952
M. Wt: 306.22 g/mol
InChI Key: MWZVJPBFDLXUHM-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid is an organic compound with a complex structure that includes multiple carboxylic acid groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid typically involves the use of 1,4-benzenedicarboxylic acid as a starting material. The compound can be synthesized through a series of reactions, including hydrothermal synthesis and melt polymerization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrothermal synthesis, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts, such as barium titanate, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more carboxylated derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. These interactions can affect pathways involved in catalysis and material formation .

Properties

IUPAC Name

2,5-bis[(E)-2-carboxyethenyl]terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O8/c15-11(16)3-1-7-5-10(14(21)22)8(2-4-12(17)18)6-9(7)13(19)20/h1-6H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVJPBFDLXUHM-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C=CC(=O)O)C(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1C(=O)O)/C=C/C(=O)O)C(=O)O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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